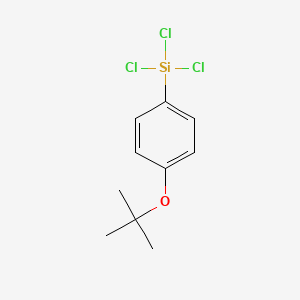![molecular formula C10H19NOS B12535849 (2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine CAS No. 736947-20-9](/img/structure/B12535849.png)
(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine is a chiral aziridine compound characterized by its three-membered ring structure containing nitrogen. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis. This particular compound is notable for its stereochemistry, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridines can be synthesized through several methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing aziridines.
Industrial Production Methods
Industrial production of aziridines often involves the cyclization of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions with various nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen nucleophiles.
Oxidation and Reduction: Aziridines can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Substitution Reactions: Aziridines can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, thiols, and halides.
Oxidizing Agents: Agents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic ring opening with amines can produce amino alcohols, while oxidation can yield aziridine N-oxides .
Scientific Research Applications
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of aziridines often involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of more stable products. This reactivity is due to the high ring strain and the presence of the nitrogen atom, which can stabilize the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylates: These compounds have similar reactivity but differ in their substituents and applications.
Aziridine-2-lactones: These compounds are used in different synthetic applications and have distinct reactivity profiles.
Uniqueness
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine is unique due to its specific stereochemistry, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in asymmetric synthesis and other specialized applications .
Properties
CAS No. |
736947-20-9 |
|---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
(2S,3S)-1-[(R)-tert-butylsulfinyl]-2-ethenyl-3-ethylaziridine |
InChI |
InChI=1S/C10H19NOS/c1-6-8-9(7-2)11(8)13(12)10(3,4)5/h6,8-9H,1,7H2,2-5H3/t8-,9-,11?,13+/m0/s1 |
InChI Key |
WYYLBHCQSBTESX-DZRWIUDYSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](N1[S@](=O)C(C)(C)C)C=C |
Canonical SMILES |
CCC1C(N1S(=O)C(C)(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


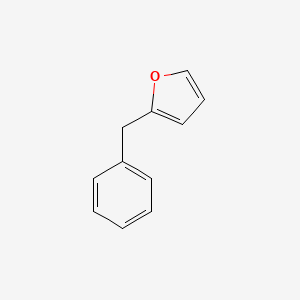
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
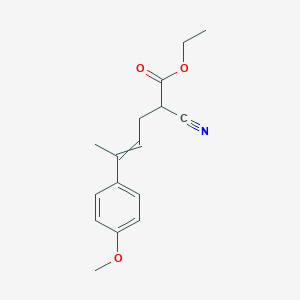
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
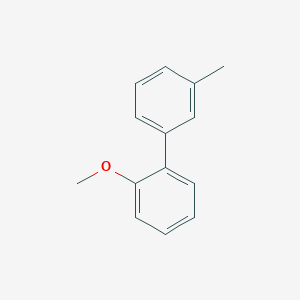
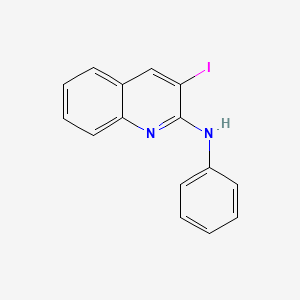
![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
